N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide
Description
N-[(furan-2-yl)methyl]-4-(N-methyl-4-methylbenzenesulfonamido)benzamide is a synthetic benzamide derivative featuring a furan-2-ylmethyl group and a p-toluenesulfonamido moiety. This compound combines a benzamide core with sulfonamide and heteroaromatic substituents, which are structurally associated with diverse biological activities, including antifungal and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22(2)17-9-7-16(8-10-17)20(23)21-14-18-4-3-13-26-18/h3-13H,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLCPNHOAWKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide typically involves multiple steps. One common method involves the reaction of furfurylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butylmethyl ether at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (LMM11)
Compound : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Key Features : Benzamide core, sulfamoyl group, furan-substituted oxadiazole.
- Activity : Antifungal agent against Candida albicans via thioredoxin reductase (Trr1) inhibition.
- Comparison: Both compounds contain benzamide and furan groups, but LMM11 includes an oxadiazole ring, which enhances rigidity and enzyme binding.
N-Furfuryl-p-toluenesulfonamide
Compound : N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
- Key Features : Tosyl (p-toluenesulfonamide) group, furfuryl substituent.
- Activity: Not explicitly reported, but structurally related to sulfonamide-based enzyme inhibitors.
- Comparison : This simpler analogue lacks the benzamide moiety, reducing molecular complexity and likely altering target specificity. The absence of the benzamide core in this compound suggests divergent pharmacological applications compared to the target molecule .
Benzamide-Based Radiotracers (BA7 and BA8)
Compounds :
- BA7: N-[2-amino-5-(furan-2-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide
- BA8: N-[2-amino-5-(furan-2-yl)phenyl]-4-(2-fluoropropanamido)benzamide
- Key Features: Fluorinated benzamide, furan, and amino groups.
- Activity : Designed as histone deacetylase (HDAC) radiotracers for brain imaging.
- Comparison : Both BA7/BA8 and the target molecule share benzamide and furan groups, but BA7/BA8 include fluorinated side chains for radiochemical stability. The target molecule’s methylbenzenesulfonamido group may favor different pharmacokinetic profiles, such as enhanced blood-brain barrier penetration .
Imidazole-Benzamide Hybrids
Compound : 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Key Features : Benzamide core, imidazole, and sulfamoyl groups.
- Activity : Antifungal and antibacterial properties.
- Comparison: Replacement of the furan group with imidazole alters electronic properties and target selectivity. imidazole) likely modulates potency .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antifungal Potential: The target compound’s structural similarity to LMM11 suggests possible Trr1 inhibition, but its lack of oxadiazole may reduce rigidity and binding affinity. Further enzymatic assays are needed to confirm this .
- Sulfonamide Role: The p-toluenesulfonamido group, shared with N-Furfuryl-p-toluenesulfonamide, is critical for stability and enzyme interaction. Methylation at the sulfonamide nitrogen may enhance metabolic resistance compared to non-methylated analogues .
- Heterocycle Impact : Furan-containing compounds (e.g., BA7/BA8) demonstrate versatility in targeting both microbial enzymes and mammalian HDACs, highlighting the furan’s role in diverse binding interactions .
Biological Activity
N-[(furan-2-yl)methyl]-4-(N-methyl4-methylbenzenesulfonamido)benzamide is a complex organic compound notable for its unique structural features, including a furan ring, a benzamide group, and a sulfonamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 396.48 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's furan ring and sulfonamide group are believed to play crucial roles in inhibiting enzyme activity and interfering with cellular pathways, which could explain its potential therapeutic effects.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structural features have been shown to inhibit the activity of cancer-related kinases and disrupt cell cycle progression.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against Escherichia coli. | |
| Study 2 | Induced apoptosis in breast cancer cell lines via caspase activation. | |
| Study 3 | Inhibited tumor growth in xenograft models. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of furfurylamine with p-toluenesulfonyl chloride under basic conditions, often utilizing solvents such as tert-butylmethyl ether to control reaction parameters.
Types of Reactions
The compound can undergo several chemical transformations:
- Oxidation : The furan ring can be oxidized to yield furanones.
- Reduction : The nitro group in the sulfonamide can be reduced to an amine.
- Substitution : The benzamide group is susceptible to nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
